molecular formula C12H18N2O3 B1278138 tert-butyl N-(2-amino-4-methoxyphenyl)carbamate CAS No. 213118-56-0

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate

Cat. No.: B1278138
CAS No.: 213118-56-0
M. Wt: 238.28 g/mol
InChI Key: RUTRVXDBOSVFFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate typically involves the reaction of 2-amino-4-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

One of the primary applications of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate is as a building block in organic synthesis. The presence of both a protected amine (the tert-butyl carbamate or Boc group) and an unprotected amine allows for selective reactions that can further functionalize the molecule. This capability makes it suitable for various synthetic transformations, including:

  • Formation of amides : The unprotected amine can react with carboxylic acids or their derivatives to form amides.
  • Coupling reactions : The compound can participate in coupling reactions with other electrophiles, facilitating the construction of more complex molecular architectures.
  • Deprotection strategies : The Boc group can be selectively removed under mild conditions, enabling subsequent modifications to the amino group.

Biochemical Research

In biochemical research, this compound has been utilized for studying interactions with biological macromolecules. Its unique structure allows it to engage with proteins and nucleic acids, providing insights into:

  • Protein-ligand interactions : Understanding how this compound interacts with proteins can inform drug design efforts aimed at modulating protein functions.
  • Proteomics : Its use as a tool in proteomics highlights its potential for studying protein expression and modifications within biological systems.

Case Studies and Research Findings

Several studies have investigated the broader implications of compounds similar to this compound:

Study TitleFindingsImplications
Synthesis and Characterization of Chiral CompoundsDemonstrated effective antioxidant activity in related carbamates .Suggests potential for developing antioxidant therapies.
Discovery of Macrocycles as InhibitorsIdentified structural analogs that inhibited parasitic growth without cytotoxic effects on host cells .Highlights potential for therapeutic applications against infectious diseases.
Herbicidal Activity StudiesInvestigated the efficacy of related carbamates as herbicides .Indicates versatility beyond pharmaceutical applications into agricultural chemistry.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include covalent modification of active sites, competitive inhibition, or allosteric modulation .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(2-amino-4-methoxyphenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in certain synthetic and research applications where other similar compounds may not be as effective .

Biological Activity

Tert-butyl N-(2-amino-4-methoxyphenyl)carbamate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and therapeutic applications based on various research findings.

Structural Overview

The molecular formula of this compound is C₁₂H₁₈N₂O₃, with a molecular weight of approximately 238.28 g/mol. The compound features a tert-butyl group, an amino group at the ortho position, and a methoxy group at the para position on a phenyl ring. This unique arrangement contributes to its reactivity and potential biological interactions.

This compound can be synthesized through various chemical pathways that often involve the protection of the amine group using the tert-butyl carbamate (Boc) strategy. The methoxy group enhances the compound's reactivity, making it suitable for diverse synthetic transformations in drug development and biochemical research .

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The carbamate moiety has been shown to interact with active site residues in enzymes, potentially inhibiting their function. For example, studies have indicated that similar carbamate compounds can inhibit carbonic anhydrase II (CA-II) through hydrogen bonding interactions with active site residues .
  • Receptor Binding : The presence of the amino and methoxy groups suggests potential binding affinity to neurotransmitter receptors and other protein targets involved in signaling pathways. This interaction can modulate physiological responses, making it a candidate for therapeutic applications.

Case Studies and Research Findings

  • Inhibition Studies : Research has demonstrated that derivatives of this compound exhibit varying degrees of inhibitory activity against enzymes such as CA-II. For instance, related compounds showed IC50 values ranging from 12.1 μM to 26.6 μM, indicating moderate to strong inhibition depending on structural variations .
  • Binding Affinity Assessments : A study utilizing molecular docking techniques revealed that compounds with similar structures could effectively bind to target proteins, suggesting that this compound may share these properties. The binding interactions were characterized by multiple hydrogen bonds with key amino acids in the active sites .
  • Therapeutic Potential : Given its structural characteristics, this compound is being investigated for its potential use in treating conditions linked to enzyme dysfunction or receptor dysregulation, including cancer and neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, comparisons can be made with related compounds:

Compound NameStructural FeaturesBiological Activity
Tert-butyl (4-amino-2-methoxyphenyl)carbamateSimilar methoxy and amino groupsModerate enzyme inhibition
N-(4-amino-2-methoxyphenyl)acetamideAcetamide instead of carbamateMore stable under acidic conditions
Tert-butyl N-(4-amino-3-methylphenyl)carbamateMethyl substitution on phenyl ringPotentially different biological activity

This table illustrates how slight modifications in structure can influence biological properties and activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(2-amino-4-methoxyphenyl)carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group on 2-amino-4-methoxybenzenamine. A two-step approach is often employed: (1) coupling the amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP), followed by (2) purification via column chromatography. Reaction temperature (0–25°C) and stoichiometric control of Boc₂O (1.1–1.5 equiv) are critical to minimize side reactions like overprotection or hydrolysis .

Q. How can researchers validate the purity and structure of this compound?

  • Methodology :

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent) to confirm homogeneity.
  • Structural Confirmation :
  • NMR : Analyze ¹H and ¹³C NMR spectra for characteristic peaks (e.g., tert-butyl group at ~1.4 ppm in ¹H NMR, carbamate carbonyl at ~155 ppm in ¹³C NMR).
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion [M+H]⁺.
    Cross-referencing with published spectral data for analogous carbamates is advised .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Engineering Controls : Use fume hoods to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is recommended if ventilation is insufficient .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve crystallographic disorder in this compound during X-ray structure determination?

  • Methodology :

  • Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to improve electron density maps.
  • Refinement Tools : Employ SHELXL (for small molecules) or PHENIX (for macromolecular complexes) to model disorder. Apply restraints to bond lengths/angles for the tert-butyl group and aromatic ring .
  • Validation : Check R-factor convergence (<5%) and ADPs (anisotropic displacement parameters) using Coot and PLATON .

Q. What strategies address contradictions in reported physical properties (e.g., solubility, melting point) for this compound?

  • Methodology :

  • Reproducibility : Replicate experiments under standardized conditions (e.g., DSC for melting point, shake-flask method for solubility in DMSO/water).
  • Crystallinity : Assess polymorphic forms via PXRD. For example, amorphous vs. crystalline states may explain solubility discrepancies .
  • Literature Cross-Check : Compare data with structurally similar carbamates (e.g., tert-butyl N-(4-chlorophenethyl)carbamate) to identify trends .

Q. How can reaction conditions be optimized for regioselective functionalization of the aromatic ring in this compound?

  • Methodology :

  • Directing Groups : Utilize the methoxy group’s ortho/para-directing effects. For electrophilic substitution (e.g., nitration), employ mixed acids (HNO₃/H₂SO₄) at 0°C to favor para-substitution relative to the methoxy group.
  • Protection/Deprotection : Temporarily protect the amine with Boc or Fmoc to prevent unwanted side reactions during functionalization .
  • Monitoring : Use in-situ IR or LC-MS to track reaction progress and intermediate stability.

Q. What analytical approaches differentiate between hydrogen bonding and π-π interactions in supramolecular assemblies of this carbamate?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Identify intermolecular contacts (e.g., N–H···O hydrogen bonds, centroid-centroid distances for π-π stacking).
  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to quantify interaction energies.
  • Thermal Analysis : Compare TGA/DSC profiles to assess stability imparted by non-covalent interactions .

Q. Methodological Considerations Table

Challenge Tool/Technique Key Parameters Reference
Synthetic Yield OptimizationBoc₂O stoichiometry control1.1–1.5 equiv, 0–25°C, THF/DCM solvent
Crystallographic DisorderSHELXL refinementHigh-resolution data, anisotropic refinement
Polymorphism AnalysisPXRDBragg peak comparison, crystallinity index

Properties

IUPAC Name

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-6-5-8(16-4)7-9(10)13/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTRVXDBOSVFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444416
Record name tert-butyl N-(2-amino-4-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213118-56-0
Record name tert-butyl N-(2-amino-4-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 213118-56-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The title compound was prepared from (4-methoxy-2-nitro-phenyl)-carbamic acid tert-butyl ester (Example A10) by hydrogenation with 10% Pd/C according to the general procedure J (method a). Obtained as a white solid (19.377 g).
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Synthesis routes and methods II

Procedure details

10% Palladium on carbon (120 mg) was added to a solution of 4-methoxy-2-nitrophenylcarbamic acid t-butyl ester (Reference Compound No. 11-1, 1.3 g, 4.8 mmol) in methanol (20 mL), and then the reaction mixture was stirred under a hydrogen atmosphere at room temperature for 9 hours. The insoluble was filtered off, and then the solvent was evaporated under reduced pressure. The resulting solid was collected by filtration with hexane to give 1.1 g of the title reference compound as a pale brown solid quantitatively.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

tert-butyl N-(2-amino-4-methoxyphenyl)carbamate
tert-butyl N-(2-amino-4-methoxyphenyl)carbamate
tert-butyl N-(2-amino-4-methoxyphenyl)carbamate
tert-butyl N-(2-amino-4-methoxyphenyl)carbamate
tert-butyl N-(2-amino-4-methoxyphenyl)carbamate
tert-butyl N-(2-amino-4-methoxyphenyl)carbamate

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